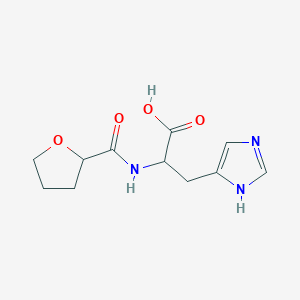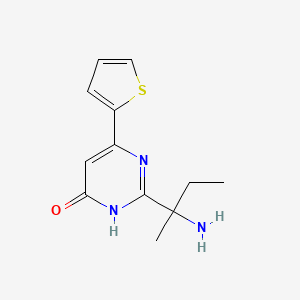
1-(Thiomorpholin-3-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiomorpholin-3-yl)butan-2-one is an organic compound with the molecular formula C₈H₁₅NOS It is a sulfur-containing heterocyclic compound, which means it has a ring structure that includes sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiomorpholin-3-yl)butan-2-one can be synthesized through a microwave-supported one-pot reaction. This method involves using a solid base catalyst, such as magnesium oxide (MgO), in an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours . The yield of the reaction ranges from 55% to 76%, depending on the specific derivatives being synthesized.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis and green chemistry principles suggests a move towards more sustainable and efficient production techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Thiomorpholin-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Thiomorpholin-3-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical intermediates and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(Thiomorpholin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, enzymes, or other proteins, leading to a cascade of biochemical reactions. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-(Thiomorpholin-3-yl)butan-1-one: Another sulfur-containing heterocyclic compound with similar structural features.
3,3-Dimethyl-1-(thiomorpholin-4-yl)butan-1-one: A related compound with a different substitution pattern.
Uniqueness: 1-(Thiomorpholin-3-yl)butan-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms
Properties
Molecular Formula |
C8H15NOS |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
1-thiomorpholin-3-ylbutan-2-one |
InChI |
InChI=1S/C8H15NOS/c1-2-8(10)5-7-6-11-4-3-9-7/h7,9H,2-6H2,1H3 |
InChI Key |
NTFMRTMMOJKCQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC1CSCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


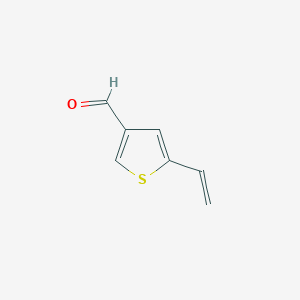
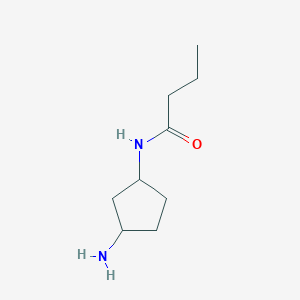

![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)

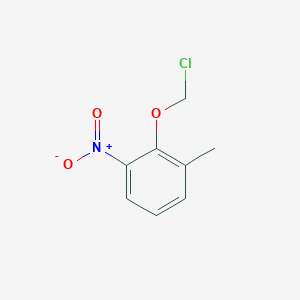
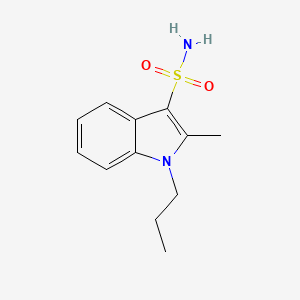
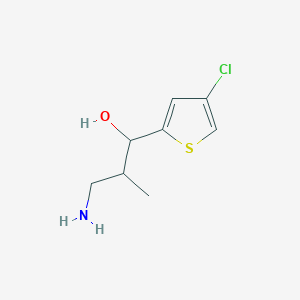
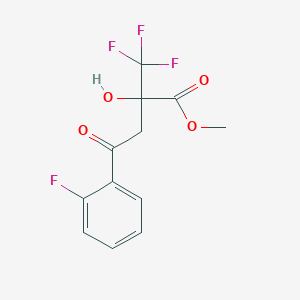
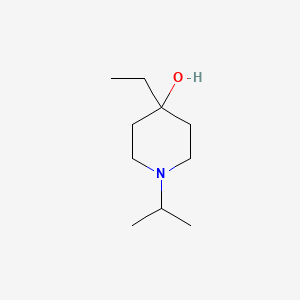
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
